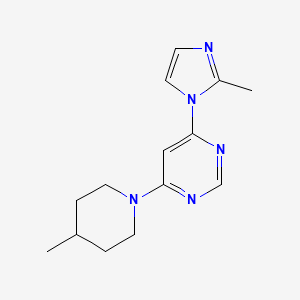![molecular formula C13H21N3S2 B6441617 4-[6-tert-butyl-2-(methylsulfanyl)pyrimidin-4-yl]thiomorpholine CAS No. 2549002-16-4](/img/structure/B6441617.png)
4-[6-tert-butyl-2-(methylsulfanyl)pyrimidin-4-yl]thiomorpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[6-tert-butyl-2-(methylsulfanyl)pyrimidin-4-yl]thiomorpholine (also known as 4-TBMSP) is an organic compound with a molecular formula of C10H17N3S. It is a heterocyclic compound that contains a thiomorpholine ring and a pyrimidine ring. 4-TBMSP is an important intermediate in the synthesis of many pharmaceuticals and agrochemicals. It has also been used in the synthesis of a variety of other compounds, including heterocyclic compounds, amines, and alcohols.
Mécanisme D'action
4-TBMSP is a heterocyclic compound that contains a thiomorpholine ring and a pyrimidine ring. The thiomorpholine ring acts as a nucleophile and reacts with the electron-rich pyrimidine ring to form a new carbon-carbon bond. This mechanism of action is known as a nucleophilic aromatic substitution reaction.
Biochemical and Physiological Effects
4-TBMSP has not been studied extensively for its biochemical and physiological effects. However, it has been used in the synthesis of pharmaceuticals and agrochemicals and is believed to have some therapeutic properties.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 4-TBMSP in laboratory experiments is its high reactivity. It can be used in a variety of synthetic reactions, including nucleophilic aromatic substitution reactions, and is relatively easy to handle. The main limitation of using 4-TBMSP is its instability, as it can decompose under certain conditions.
Orientations Futures
There are many potential future directions for research involving 4-TBMSP. These include further studies on its biochemical and physiological effects, as well as its use in the synthesis of new compounds, such as polymers, dyes, and pigments. Additionally, research should be conducted to develop more efficient and cost-effective synthetic methods for the production of 4-TBMSP. Finally, research should be conducted to determine the optimal conditions for the use of 4-TBMSP in laboratory experiments.
Méthodes De Synthèse
4-TBMSP can be synthesized through the reaction of 4-tert-butyl-2-methylsulfanylbenzaldehyde with ammonium thiocyanate in the presence of a base such as sodium hydroxide. The reaction proceeds through a series of steps to form the desired product. The first step is the condensation of the aldehyde with the ammonium thiocyanate to form an intermediate, which then undergoes a nucleophilic substitution reaction with the base to form the desired compound. The reaction is usually carried out in a solvent such as dichloromethane or toluene.
Applications De Recherche Scientifique
4-TBMSP has been used in various scientific research applications, such as the synthesis of heterocyclic compounds, amines, and alcohols. It has also been used in the development of new drugs, as it is a key intermediate in the synthesis of many pharmaceuticals and agrochemicals. It has also been used in the synthesis of a variety of other compounds, including polymers, dyes, and pigments.
Propriétés
IUPAC Name |
4-(6-tert-butyl-2-methylsulfanylpyrimidin-4-yl)thiomorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3S2/c1-13(2,3)10-9-11(15-12(14-10)17-4)16-5-7-18-8-6-16/h9H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHCNCNVGZZQFSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NC(=N1)SC)N2CCSCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[6-Tert-butyl-2-(methylsulfanyl)pyrimidin-4-yl]thiomorpholine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{4-[5,6-dimethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile](/img/structure/B6441545.png)
![6-{4-[5,6-dimethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile](/img/structure/B6441549.png)
![2-cyclopropyl-4-ethyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B6441556.png)
![N-[(1-hydroxycyclopentyl)methyl]-4-phenylbutanamide](/img/structure/B6441560.png)
![1-cyclopropyl-4-[(oxan-4-yl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B6441563.png)
![1-cyclopentyl-4-[(oxolan-3-yl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B6441571.png)
![3-{4-[2-(propan-2-yl)pyrimidin-4-yl]-1,4-diazepan-1-yl}-1??,2-benzothiazole-1,1-dione](/img/structure/B6441574.png)
![3-[4-(pyrimidin-2-yl)-1,4-diazepan-1-yl]-1??,2-benzothiazole-1,1-dione](/img/structure/B6441584.png)
![3-[4-(pyrimidin-4-yl)-1,4-diazepan-1-yl]-1??,2-benzothiazole-1,1-dione](/img/structure/B6441591.png)
![3-[4-(5-fluoropyrimidin-4-yl)-1,4-diazepan-1-yl]-1??,2-benzothiazole-1,1-dione](/img/structure/B6441596.png)
![3-{4-[(5-methyl-1,2-oxazol-3-yl)methyl]-1,4-diazepan-1-yl}-1??,2-benzothiazole-1,1-dione](/img/structure/B6441603.png)

![5-fluoro-2,4-dimethyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B6441618.png)
![5-fluoro-2,4-dimethyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B6441623.png)